molecular formula C15H13N3O2S B5294896 ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate

ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate

Cat. No.: B5294896
M. Wt: 299.3 g/mol
InChI Key: KBSGUTQLUPGQGP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that contains both pyridine and thieno[2,3-b]pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate typically involves the reaction of pyridine derivatives with thieno[2,3-b]pyridine precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction proceeds through a cyclization step to form the thieno[2,3-b]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-boiling solvents and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-15(19)11-6-5-10-12(16)13(21-14(10)18-11)9-4-3-7-17-8-9/h3-8H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGUTQLUPGQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=C(S2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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